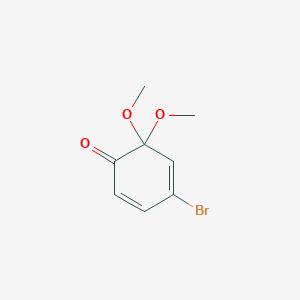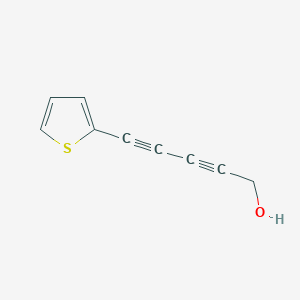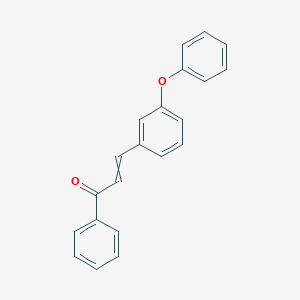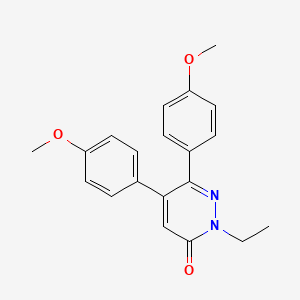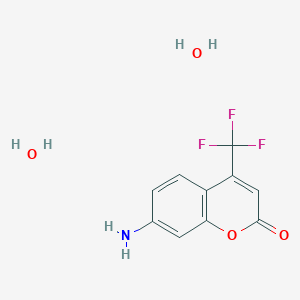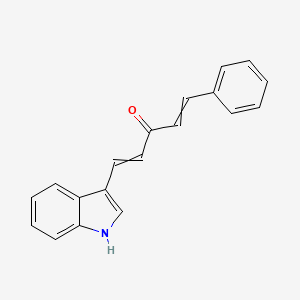
1-(1H-indol-3-yl)-5-phenylpenta-1,4-dien-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1H-indol-3-yl)-5-phenylpenta-1,4-dien-3-one is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals. This compound features an indole ring system, which is a significant heterocyclic structure in organic chemistry due to its presence in various biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-indol-3-yl)-5-phenylpenta-1,4-dien-3-one typically involves the condensation of indole-3-carbaldehyde with a suitable phenyl-substituted diene. One common method is the Knoevenagel condensation, where indole-3-carbaldehyde reacts with a phenyl-substituted malononitrile or ethyl cyanoacetate in the presence of a base such as piperidine . The reaction is usually carried out under reflux conditions in a solvent like ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Knoevenagel condensation reaction to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1H-indol-3-yl)-5-phenylpenta-1,4-dien-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding indole-3-carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon to yield reduced indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., bromine, chlorine), nitric acid for nitration, and sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Indole-3-carboxylic acids.
Reduction: Reduced indole derivatives.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
Applications De Recherche Scientifique
1-(1H-indol-3-yl)-5-phenylpenta-1,4-dien-3-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: Investigated for its potential therapeutic applications in treating various diseases due to its bioactive nature.
Mécanisme D'action
The mechanism of action of 1-(1H-indol-3-yl)-5-phenylpenta-1,4-dien-3-one involves its interaction with various molecular targets and pathways. The indole ring system can interact with biological receptors, enzymes, and proteins, leading to modulation of their activity. For example, indole derivatives are known to inhibit enzymes like cyclooxygenase (COX) and protein kinases, which play crucial roles in inflammation and cancer . The compound’s ability to undergo electrophilic substitution reactions also allows it to form covalent bonds with biological macromolecules, further influencing its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-carbaldehyde: A precursor in the synthesis of 1-(1H-indol-3-yl)-5-phenylpenta-1,4-dien-3-one, known for its role in multicomponent reactions.
Indole-3-acetic acid: A plant hormone with similar indole structure, involved in plant growth and development.
Indole-3-carbinol: Found in cruciferous vegetables, studied for its anticancer properties.
Uniqueness
This compound is unique due to its extended conjugated system, which imparts distinct electronic properties and reactivity compared to other indole derivatives. This makes it a valuable compound for studying electronic effects in organic reactions and for developing new materials with specific electronic characteristics.
Propriétés
Numéro CAS |
474318-38-2 |
|---|---|
Formule moléculaire |
C19H15NO |
Poids moléculaire |
273.3 g/mol |
Nom IUPAC |
1-(1H-indol-3-yl)-5-phenylpenta-1,4-dien-3-one |
InChI |
InChI=1S/C19H15NO/c21-17(12-10-15-6-2-1-3-7-15)13-11-16-14-20-19-9-5-4-8-18(16)19/h1-14,20H |
Clé InChI |
XBAMPIYVJISUEA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=CC(=O)C=CC2=CNC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



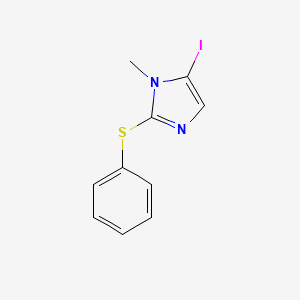
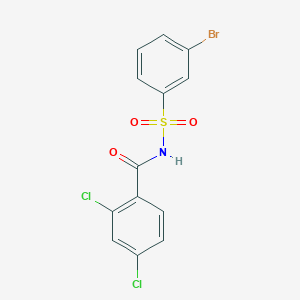

![N-[(4-chlorophenyl)methylideneamino]-2-[(4-chlorophenyl)sulfonylamino]benzamide](/img/structure/B14256774.png)
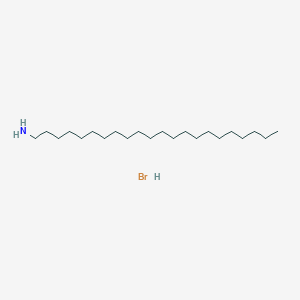
![N-[4-[2-(2-Chlorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-phenylethyl)amine](/img/structure/B14256780.png)

